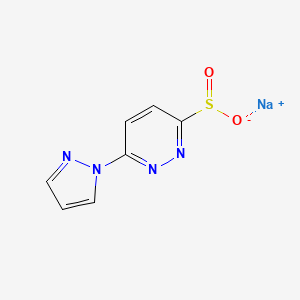

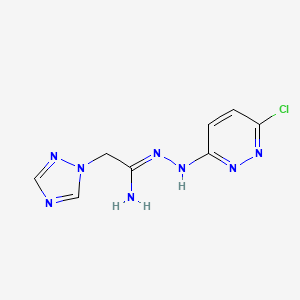

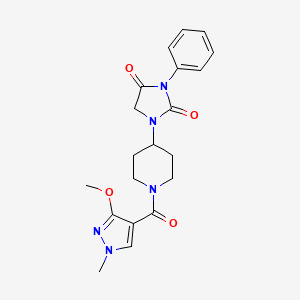

(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The synthesis of triazole derivatives, including those related to "(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone," has been a subject of significant interest due to their potential biological activities. For instance, Bektaş et al. (2007) explored the synthesis of novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. These compounds were synthesized from various primary amines, showing good to moderate activities against test microorganisms, highlighting their potential as antimicrobial agents Bektaş et al., 2007.

Biological Activity and Potential Therapeutic Uses

Antimicrobial Activity : The search for new antimicrobial agents has led to the development of triazole derivatives. Nagaraj et al. (2018) synthesized a new series of triazole analogues of piperazine and assessed their antibacterial activity against various human pathogenic bacteria. Some compounds exhibited significant inhibition of bacterial growth, suggesting their potential as antimicrobial agents Nagaraj et al., 2018.

Anticancer and Antituberculosis Studies : The exploration of triazole derivatives for anticancer and antituberculosis activities has been fruitful. Mallikarjuna et al. (2014) synthesized a series of piperazine derivatives and screened them for in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity. Some compounds showed significant activity, underscoring the potential of these derivatives in cancer and tuberculosis treatment Mallikarjuna et al., 2014.

Antihypertensive Agents : Research on triazole derivatives has also extended to cardiovascular diseases. Meyer et al. (1989) synthesized a series of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines and screened them for antihypertensive and diuretic activity, revealing the potential of these compounds as antihypertensive agents Meyer et al., 1989.

Anticonvulsant Agents : Malik and Khan (2014) designed and synthesized novel triazine derivatives as potential anticonvulsant agents. Their evaluation demonstrated significant protective effects against seizures, suggesting these compounds as promising candidates for anticonvulsant therapy Malik and Khan, 2014.

Mécanisme D'action

Target of Action

The compound contains an indole nucleus , a piperazine moiety , and a 1,2,4-triazole ring . These structures are found in many bioactive compounds and can bind with high affinity to multiple receptors . .

Mode of Action

The mode of action would depend on the specific targets this compound interacts with. Generally, compounds with these structures can interact with targets in a variety of ways, including inhibiting or activating the target, or modulating its function .

Biochemical Pathways

Without specific information on the targets and mode of action of this compound, it’s difficult to determine the exact biochemical pathways it might affect. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

The piperazine moiety is known to positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the wide range of activities associated with indole derivatives , it’s possible that this compound could have diverse effects.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone' involves the reaction of two starting materials, 4-(3-chlorophenyl)piperazine and 5-((4-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide, to form the desired product.", "Starting Materials": [ "4-(3-chlorophenyl)piperazine", "5-((4-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide" ], "Reaction": [ "Step 1: Dissolve 4-(3-chlorophenyl)piperazine (1.0 equiv) and 5-((4-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide (1.0 equiv) in a suitable solvent such as DMF or DMSO.", "Step 2: Add a suitable coupling agent such as HATU or DIC (1.2 equiv) and a base such as DIPEA or TEA (2.0 equiv) to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for 12-24 hours.", "Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.", "Step 5: Purify the product by column chromatography or recrystallization to obtain the desired compound '(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone'." ] } | |

Numéro CAS |

1291834-01-9 |

Formule moléculaire |

C19H18Cl2N6O |

Poids moléculaire |

417.29 |

Nom IUPAC |

[5-(4-chloroanilino)-2H-triazol-4-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C19H18Cl2N6O/c20-13-4-6-15(7-5-13)22-18-17(23-25-24-18)19(28)27-10-8-26(9-11-27)16-3-1-2-14(21)12-16/h1-7,12H,8-11H2,(H2,22,23,24,25) |

Clé InChI |

HGKSJBGVPHKJCA-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=NNN=C3NC4=CC=C(C=C4)Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

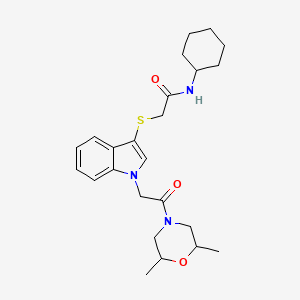

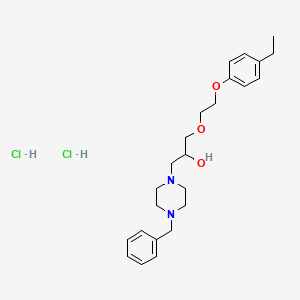

![N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2980451.png)

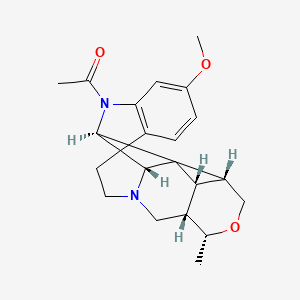

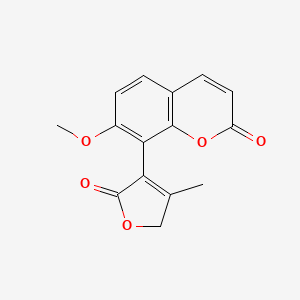

![1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2980458.png)

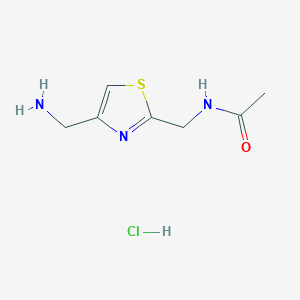

![2,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2980460.png)

![2-Benzyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2980468.png)

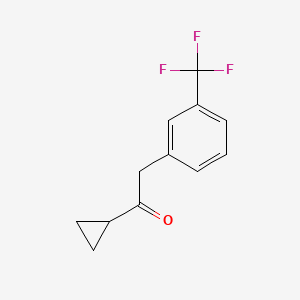

![1-(Chloromethyl)-3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2980470.png)